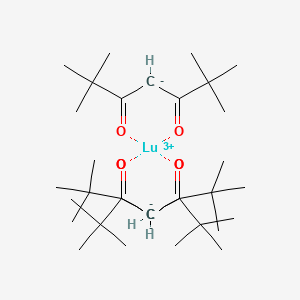
2,2',3,3',5,6,6'-Heptaclorobifenilo
Descripción general
Descripción
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to a biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their stability and resistance to degradation. PCBs were widely used in various industrial applications until their production was banned due to environmental and health concerns .
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. In chemistry, it serves as a model compound for studying the behavior of PCBs in various environmental matrices. In biology and medicine, research focuses on its bioaccumulation in living organisms and its potential health effects, including endocrine disruption and carcinogenicity. Industrially, PCBs were historically used as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids and plasticizers .
Mecanismo De Acción
Target of Action
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a key protein involved in maintaining the circadian rhythm. By inhibiting PER1, 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl disrupts the normal functioning of the circadian clock.
Pharmacokinetics
It is also resistant to metabolism and can persist in the body for a long time, leading to bioaccumulation .
Result of Action
The inhibition of PER1 by 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl can disrupt the normal functioning of the circadian clock, potentially leading to sleep disorders, hormonal imbalances, and metabolic issues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl. For instance, the compound’s lipophilic nature means it can accumulate in fatty tissues, and its resistance to metabolism means it can persist in the environment and the body for a long time . Therefore, exposure to this compound can have long-term health effects.
Análisis Bioquímico
Biochemical Properties
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is known to interact with various biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving this compound.
Cellular Effects
The cellular effects of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl are primarily due to its interaction with various cellular components. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind to the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Métodos De Preparación
The synthesis of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully monitored to achieve the desired degree of chlorination . Industrial production methods often involve large-scale chlorination reactors designed to handle the exothermic nature of the reaction and ensure uniform distribution of chlorine atoms across the biphenyl structure .
Análisis De Reacciones Químicas
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated biphenyls.
Comparación Con Compuestos Similares
2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is one of many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl: Another heptachlorinated biphenyl with different chlorine atom positions, affecting its chemical properties and biological activity.
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl: Similar in structure but with a unique chlorine arrangement, leading to distinct environmental and toxicological profiles.
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Differing in chlorine placement, this compound exhibits unique reactivity and biological effects.
The uniqueness of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl lies in its specific chlorine arrangement, which influences its stability, reactivity, and interaction with biological systems.
Propiedades
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVYEUZLSYHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073538 | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-64-6 | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)







